2,6-Dicyanopyridine-4-boronic acid

Catalog No.
S6631455
CAS No.
903513-61-1
M.F
C7H4BN3O2
M. Wt
172.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dicyanopyridine-4-boronic acid

CAS Number

903513-61-1

Product Name

2,6-Dicyanopyridine-4-boronic acid

IUPAC Name

(2,6-dicyanopyridin-4-yl)boronic acid

Molecular Formula

C7H4BN3O2

Molecular Weight

172.94 g/mol

InChI

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H

InChI Key

LJZLTWHPZZRADZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=NC(=C1)C#N)C#N)(O)O

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)C#N)(O)O

2,6-Dicyanopyridine-4-boronic acid is an organic compound with the molecular formula C7H4BN3O2C_7H_4BN_3O_2. It features a pyridine ring substituted with two cyano groups at the 2 and 6 positions and a boronic acid group at the 4 position. This unique structure allows it to participate in various

  • Catalysis

    The boronic acid moiety in 2,6-dicyanopyridine-4-boronic acid can participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. This allows researchers to synthesize complex organic molecules with precise control over their structure. For instance, a study published in the Journal of the American Chemical Society demonstrates the utilization of 2,6-dicyanopyridine-4-boronic acid in the synthesis of novel pincer ligands for transition-metal catalysts.

  • Drug Discovery

    The cyano groups and the heterocyclic pyridine ring in 2,6-dicyanopyridine-4-boronic acid can contribute to various biological activities. This makes it a promising candidate for drug discovery. Researchers can explore its potential for binding to specific targets or interfering with cellular processes relevant to diseases. While अभी ( अभी (abhi) - Hindi for "currently" or "at the moment") there aren't widely available published studies on the use of 2,6-dicyanopyridine-4-boronic acid itself in drug discovery, its derivatives have shown promise. A study published in European Journal of Medicinal Chemistry explores the antiproliferative activity of compounds derived from 2,6-dicyanopyridine [].

  • Materials Science

    The combination of electron-withdrawing cyano groups and a Lewis acidic boronic acid functionality in 2,6-dicyanopyridine-4-boronic acid can lead to interesting optoelectronic properties. Researchers are exploring its potential applications in organic electronics and sensor development. For example, research published in Dalton Transactions describes the synthesis of fluorescent materials containing a dicyanopyridine core.

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
  • Reduction: Reduction reactions can convert the nitrile groups to amines.
  • Substitution: The boronic acid group participates in substitution reactions, especially in Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for substitution reactions .

The primary biological activity associated with 2,6-Dicyanopyridine-4-boronic acid is its role in the Suzuki–Miyaura cross-coupling reaction. This reaction is significant in medicinal chemistry for synthesizing complex organic molecules. The compound has been investigated for its potential applications in drug development due to its ability to form stable covalent bonds with diols, which are prevalent in biological systems .

The synthesis of 2,6-Dicyanopyridine-4-boronic acid typically involves:

  • Suzuki–Miyaura Coupling: This method employs palladium catalysts to couple pyridine derivatives with boronic acid reagents. The process often utilizes bases like potassium carbonate and solvents such as toluene or ethanol.
  • Alternative Synthetic Routes: Other methods may involve direct functionalization of pyridine derivatives or the use of nitriles and boron reagents under specific conditions to achieve the desired product .

2,6-Dicyanopyridine-4-boronic acid has a wide range of applications:

  • Organic Synthesis: It is primarily used as a reagent in Suzuki–Miyaura coupling reactions to create carbon-carbon bonds.
  • Pharmaceutical Development: The compound is explored for its potential role in the synthesis of therapeutic agents.
  • Material Science: It is utilized in producing advanced materials and polymers due to its unique chemical properties .

Research on interaction studies involving 2,6-Dicyanopyridine-4-boronic acid focuses on its reactivity with various substrates in organic synthesis. The compound's ability to form reversible covalent bonds with diols enhances its utility in biochemical applications. Studies have shown that it can effectively facilitate the formation of complex organic structures through transmetalation processes during cross-coupling reactions .

Several compounds share structural similarities with 2,6-Dicyanopyridine-4-boronic acid, including:

  • 2,6-Dicyanopyridine: Lacks the boronic acid group but shares the pyridine and nitrile functionalities.
  • 4-Boronic Acid Pyridine: Contains the boronic acid group but lacks the nitrile groups.

Comparison Table

CompoundBoronic Acid GroupNitrile GroupsUnique Features
2,6-Dicyanopyridine-4-boronic acidYesYesCombines both functionalities for diverse reactions
2,6-DicyanopyridineNoYesOnly contains nitrile groups
4-Boronic Acid PyridineYesNoLacks nitrile groups; limited reaction scope

Uniqueness: The presence of both nitrile and boronic acid groups in 2,6-Dicyanopyridine-4-boronic acid allows it to participate in a broader range of

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

173.0396565 g/mol

Monoisotopic Mass

173.0396565 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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